molecular formula C14H19NO3 B5289489 N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE

N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE

Cat. No.: B5289489
M. Wt: 249.30 g/mol
InChI Key: CFLPZLYUWRHSGC-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative characterized by the presence of allyl and diethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2,4-DIETHOXYBENZAMIDE typically involves the reaction of 2,4-diethoxybenzoic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N1-ALLYL-2,4-DIETHOXYBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO~4~) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl~3~) as a catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups on the benzene ring.

Scientific Research Applications

N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-ALLYL-2,4-DIETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties could be due to its capacity to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-allylbenzamide
  • 2,4-diethoxybenzamide
  • N-allyl-2,4-dimethoxybenzamide

Uniqueness

N~1~-ALLYL-2,4-DIETHOXYBENZAMIDE is unique due to the presence of both allyl and diethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities.

Properties

IUPAC Name

2,4-diethoxy-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-9-15-14(16)12-8-7-11(17-5-2)10-13(12)18-6-3/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLPZLYUWRHSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCC=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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